1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine
Description
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C9H9BrN4/c10-8-3-7(4-12-5-8)6-14-2-1-13-9(14)11/h1-5H,6H2,(H2,11,13) |
InChI Key |
BGLXFIQNPBTIIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N)CC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with imidazole-2-amine under specific conditions. One common method includes the use of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine is a heterocyclic organic compound featuring a unique structure that includes an imidazole ring and a bromopyridine moiety. The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity, making it a valuable intermediate in medicinal chemistry and material science. The molecular formula of this compound is C9H9BrN4, and it features nitrogen-containing rings, contributing to its potential biological activities and interactions .
Applications
1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine exhibits significant biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, including enzymes and receptors. The bromopyridine moiety may facilitate hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity in drug design. Preliminary studies suggest potential applications in treating conditions related to inflammation and cancer. Interaction studies have demonstrated that 1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine can modulate the activity of specific enzymes and receptors. These interactions are crucial for understanding its mechanism of action in biological systems. Research indicates that the compound may influence cellular signaling pathways, providing insights into its therapeutic potential.
Similar Compounds
Several compounds exhibit similarities to 1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine based on their structural features or biological activities:
| Compound Name | Structure | Features | Unique Aspects |
|---|---|---|---|
| 5-Bromo-2-methylpyridine | Contains a bromine-substituted pyridine ring | Different substitution pattern on the pyridine | |
| 1-(Pyridin-3-yl)methylimidazole | Imidazole ring attached to a pyridine | Lacks bromination but retains similar functionalities | |
| 4-Ethylpiperazine | Piperazine ring structure | Focuses more on piperazine functionalities | |
| 5-Bromo-pyridinyl-methyl-thiazole | Contains thiazole instead of imidazole | Variation in heterocyclic structure |
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanism and molecular targets involved .
Comparison with Similar Compounds
Halogenated Pyridine Derivatives
1-[(6-Chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine (Imidacloprid Metabolite IGO)
MMV3 (Partial Structure: 6-(5-Bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-...)
Aromatic and Alkyl Substituents
4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine
- 1-(Cyclopropylmethyl)-1H-imidazol-2-amine Substitution: Cyclopropylmethyl group reduces steric bulk (MW = 137.18 g/mol).
Serotonin Receptor Modulators
- Compound 24i (4-Methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine)
Antiplatelet Agents
- Compound 4a (1-(Benzylideneamino)-4-phenyl-1H-imidazol-2-amine) Activity: IC50 = 12 µM against collagen-induced platelet aggregation, comparable to acetylsalicylic acid. SAR: Arylideneamino groups at N1 improve activity, suggesting the bromopyridine in the target compound may enhance efficacy .
Key Research Findings
Halogen Effects : Bromine at the 5-position of pyridine (target compound) may enhance target binding compared to chlorine analogs due to stronger halogen bonding and higher lipophilicity .
Bioisosteric Utility: The 2-aminoimidazole core is critical for receptor interactions, as seen in 5-HT6R modulators where bioisosteric replacement retains potency .
Synthetic Challenges : Low yields (4–10%) in alkyl-substituted imidazol-2-amine derivatives (e.g., compound 17 in ) suggest steric hindrance or reactivity issues during synthesis.
Environmental Impact : Chlorinated analogs (e.g., imidacloprid metabolites) exhibit variable soil sorption, implying brominated versions may require similar environmental monitoring .
Biological Activity
1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure combines features of both imidazole and pyridine, which are known for their diverse pharmacological properties.
Chemical Structure
The chemical structure of 1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine can be represented as follows:
- IUPAC Name : 1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine
- Molecular Formula : C10H10BrN3
- Molecular Weight : 252.11 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole compounds possess significant antibacterial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their activity.
- Anticancer Potential : Compounds containing imidazole and pyridine rings have been studied for their ability to inhibit cancer cell proliferation. In particular, they may target specific kinases involved in cancer cell signaling pathways.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of related imidazole derivatives, suggesting that 1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine could exhibit similar properties. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Anticancer Activity
In vitro studies have shown that imidazole-containing compounds can inhibit the growth of cancer cells by targeting specific enzymes involved in tumor growth. For instance, a related compound demonstrated an IC50 value of approximately 15 nM against a specific kinase implicated in cancer progression .
Case Study
A recent study evaluated the anticancer activity of various imidazole derivatives, including those structurally similar to 1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine. The findings indicated that these compounds could effectively delay tumor growth in xenograft models, demonstrating significant promise as therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of 1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine can be influenced by its structural modifications. SAR studies have indicated that substituents on the pyridine and imidazole rings significantly affect the potency and selectivity of these compounds against specific biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Bromine at position 5 | Enhances antibacterial activity |
| Methyl group on imidazole | Increases selectivity for cancer cell lines |
Q & A
Basic Research Question
- NMR : ¹H and ¹³C NMR confirm the imidazole C2-amine (δ 6.8–7.2 ppm) and pyridyl-bromine coupling (J = 4–6 Hz) .
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 265.03 (M+H⁺) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and Br···H interactions, critical for understanding packing efficiency .
How can researchers design assays to evaluate its bioactivity against microbial biofilms?
Basic Research Question
- Anti-biofilm assays : Use Staphylococcus aureus or Mycobacterium smegmatis in 96-well plates with crystal violet staining. Compare biofilm inhibition (%) at 10–100 µM concentrations .
- Cytotoxicity : Parallel MTT assays on mammalian cells (e.g., HEK293) ensure selectivity (IC₅₀ > 200 µM) .
What advanced strategies address low solubility in aqueous media for in vivo studies?
Advanced Research Question
- Co-crystallization : Co-formulate with β-cyclodextrin (1:2 molar ratio) to enhance solubility (up to 2.5 mg/mL in PBS) .
- Prodrug Design : Introduce acetyl or phosphate groups at the imidazole N1-position, which hydrolyze in vivo to release the active compound .
How do structural modifications (e.g., halogen substitution) impact binding to bacterial targets?
Advanced Research Question
- SAR Studies : Replace Br with Cl or CF₃ on the pyridine ring. Cl reduces potency (MIC increases 4-fold), while CF₃ enhances lipophilicity and biofilm penetration (MIC decreases 2-fold) .
- Docking Simulations : AutoDock Vina predicts stronger H-bonding with M. tuberculosis enoyl-ACP reductase (ΔG = -9.2 kcal/mol) for Br vs. Cl derivatives .
How can conflicting data on metabolic stability be resolved?
Advanced Research Question
- In vitro assays : Compare hepatic microsomal stability (human vs. rat). Human CYP3A4 oxidizes the methylene bridge (t₁/₂ = 45 min), while rat CYP2D6 shows minimal degradation .
- Statistical analysis : Use ANOVA to identify interspecies variability (p < 0.05) and adjust dosing regimens accordingly .
What computational tools predict environmental persistence and soil sorption?
Advanced Research Question
- EPI Suite : Estimates log Kow = 2.1, indicating moderate soil adsorption (Kd = 3.5 L/kg) .
- HPLC-MS/MS : Quantify degradation products (e.g., imidazole-2-amine) in soil columns under aerobic conditions (t₁/₂ = 28 days) .
How does the compound’s photostability affect formulation development?
Advanced Research Question
- UV-Vis studies : Exposure to 254 nm light degrades 40% of the compound in 6 hours.
- Stabilization : Add antioxidants (e.g., ascorbic acid, 0.1% w/v) or use amber glassware to reduce degradation by 75% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
